molecular formula C7H8Br2N2O2 B13192365 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid

Cat. No.: B13192365
M. Wt: 311.96 g/mol
InChI Key: QLZVFCPXUVWDEQ-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both bromine and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid typically involves the bromination of an imidazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Imidazole N-oxides are formed.

    Reduction Reactions: Hydrogenated imidazole derivatives are obtained.

Scientific Research Applications

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both bromine atoms and the imidazole ring, which confer specific reactivity and binding properties. This makes it a valuable compound for the synthesis of diverse chemical entities and for applications in various scientific fields.

Properties

Molecular Formula

C7H8Br2N2O2

Molecular Weight

311.96 g/mol

IUPAC Name

4,5-dibromo-1-propan-2-ylimidazole-2-carboxylic acid

InChI

InChI=1S/C7H8Br2N2O2/c1-3(2)11-5(9)4(8)10-6(11)7(12)13/h3H,1-2H3,(H,12,13)

InChI Key

QLZVFCPXUVWDEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=C1C(=O)O)Br)Br

Origin of Product

United States

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